molecular formula C13H26N2O2 B1445459 Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate CAS No. 676355-86-5

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate

Cat. No.: B1445459
CAS No.: 676355-86-5
M. Wt: 242.36 g/mol
InChI Key: AFDRPUVHNFKDEK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a dimethylpiperidine moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)-5,5-dimethylpiperidine-1-carboxylate with an amine source, such as ammonia or an amine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or THF.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
  • Tert-butanesulfinamide
  • 2,5,5-trisubstituted piperidines

Uniqueness

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of a tert-butyl group and a dimethylpiperidine moiety These structural elements contribute to its distinct reactivity and properties compared to other similar compounds

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-13(4,5)7-6-10(15)8-14/h10H,6-9,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDRPUVHNFKDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate
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Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate

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